molecular formula C11H15NO4S B12507813 3-(tert-Butyl) 4-methyl 2-aminothiophene-3,4-dicarboxylate

3-(tert-Butyl) 4-methyl 2-aminothiophene-3,4-dicarboxylate

Cat. No.: B12507813
M. Wt: 257.31 g/mol
InChI Key: APURPVNKEXTUKF-UHFFFAOYSA-N
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Description

3-(tert-Butyl) 4-methyl 2-aminothiophene-3,4-dicarboxylate is a chemical compound with a complex structure that includes a thiophene ring substituted with tert-butyl, methyl, and amino groups, as well as two carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyl) 4-methyl 2-aminothiophene-3,4-dicarboxylate typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the tert-butyl and methyl groups through alkylation reactions. The amino group can be introduced via nitration followed by reduction, and the carboxylate groups are often added through carboxylation reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl) 4-methyl 2-aminothiophene-3,4-dicarboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and acylating agents like acetic anhydride for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes. Substitution reactions can result in various acylated or alkylated derivatives .

Scientific Research Applications

3-(tert-Butyl) 4-methyl 2-aminothiophene-3,4-dicarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(tert-Butyl) 4-methyl 2-aminothiophene-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to a biological response. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(tert-Butyl) 4-methyl 2-aminothiophene-3,4-dicarboxylate include other thiophene derivatives with different substituents, such as:

Uniqueness

What sets this compound apart is its specific combination of substituents, which can confer unique chemical properties and biological activities. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H15NO4S

Molecular Weight

257.31 g/mol

IUPAC Name

3-O-tert-butyl 4-O-methyl 2-aminothiophene-3,4-dicarboxylate

InChI

InChI=1S/C11H15NO4S/c1-11(2,3)16-10(14)7-6(9(13)15-4)5-17-8(7)12/h5H,12H2,1-4H3

InChI Key

APURPVNKEXTUKF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(SC=C1C(=O)OC)N

Origin of Product

United States

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